8-Cyano-4-hydroxy-quinoline-2-carboxylic acid

Descripción general

Descripción

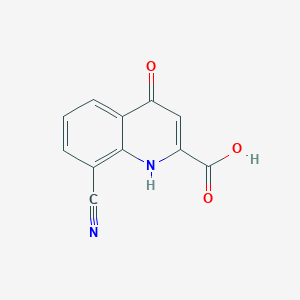

8-Cyano-4-hydroxy-quinoline-2-carboxylic acid is a quinoline derivative characterized by a cyano (-CN) group at position 8, a hydroxyl (-OH) group at position 4, and a carboxylic acid (-COOH) moiety at position 2. This substitution pattern imparts unique electronic and steric properties, influencing its biological activity and physicochemical behavior.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 8-Cyano-4-hydroxy-quinoline-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of an appropriate precursor under acidic or basic conditions, followed by functional group modifications to introduce the cyano, hydroxyl, and carboxylic acid groups. For example, the condensation of aniline derivatives with cyanoacetic acid under acidic conditions can yield the desired quinoline derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are often employed to make the process more efficient and environmentally friendly .

Análisis De Reacciones Químicas

Types of Reactions

8-Cyano-4-hydroxy-quinoline-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.

Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: 8-Cyano-4-oxo-quinoline-2-carboxylic acid.

Reduction: 8-Amino-4-hydroxy-quinoline-2-carboxylic acid.

Substitution: 8-Cyano-4-alkoxy-quinoline-2-carboxylic acid or 8-Cyano-4-acetoxy-quinoline-2-carboxylic acid.

Aplicaciones Científicas De Investigación

8-Cyano-4-hydroxy-quinoline-2-carboxylic acid has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 8-Cyano-4-hydroxy-quinoline-2-carboxylic acid involves its ability to chelate metal ions, which can disrupt essential biological processes in microorganisms and cancer cells. The compound can form stable complexes with metal ions, inhibiting their availability for critical enzymatic reactions. Additionally, its structural features allow it to interact with DNA and proteins, potentially leading to the inhibition of cell proliferation and induction of apoptosis .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Key Quinoline Derivatives

Key Observations :

- The 4-hydroxyl group enables hydrogen bonding, similar to 8-hydroxy analogs, but contrasts with 4-methoxy derivatives, which prioritize lipophilicity over polarity .

Table 2: Antibacterial Activity of Selected Compounds

Key Observations :

- 2-Phenyl-quinoline-4-carboxylic acid derivatives exhibit moderate antibacterial activity against S. aureus (MIC = 64 µg/mL) and E. coli (MIC = 128 µg/mL), with low cytotoxicity .

- The cyano group in the target compound may enhance activity due to increased electrophilicity and improved target binding, though experimental validation is needed.

Table 3: Physicochemical Properties

Key Observations :

- The carboxylic acid at position 2 improves water solubility compared to ester analogs, though the cyano group may counterbalance this by increasing hydrophobicity .

- Synthetic routes for quinoline-4-carboxylic acids typically involve cyclization (e.g., Doebner reaction) followed by functionalization (e.g., nitrile introduction) .

Actividad Biológica

8-Cyano-4-hydroxy-quinoline-2-carboxylic acid, a derivative of 8-hydroxyquinoline, has garnered attention for its diverse biological activities. This compound is part of a larger class of 8-hydroxyquinoline derivatives known for their pharmacological potential, including antimicrobial, anticancer, and antiviral properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 8-hydroxyquinoline with cyanoacetic acid under specific conditions. The following general reaction scheme illustrates this process:

Antimicrobial Activity

Research indicates that compounds derived from 8-hydroxyquinoline exhibit significant antimicrobial properties. For instance, studies have shown that derivatives can effectively inhibit the growth of various pathogenic bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 0.0625 mg/mL against resistant strains .

Table 1: Antimicrobial Efficacy of 8-Cyano-4-hydroxy-quinoline Derivatives

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.0625 |

| Klebsiella pneumoniae | 0.125 |

Anticancer Activity

The potential anticancer properties of 8-cyano-4-hydroxy-quinoline derivatives have been explored in various studies. For example, certain derivatives demonstrated cytotoxic effects against HeLa cells with IC50 values in the low micromolar range. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Antiviral Activity

Recent investigations into the antiviral activity of 8-cyano derivatives highlight their potential against viral pathogens, including those responsible for influenza and possibly COVID-19. The structure-activity relationship suggests that increasing lipophilicity enhances antiviral efficacy while minimizing cytotoxicity .

Table 2: Antiviral Efficacy of Selected Derivatives

| Compound | Virus Target | Inhibition (%) | Cytotoxicity (%) |

|---|---|---|---|

| 3-Cl-2-F | H5N1 Influenza | 91.2 | 2.4 |

| 3,4,5-Cl | H5N1 Influenza | 9.7 | 79.3 |

The biological activities of 8-cyano-4-hydroxy-quinoline derivatives are attributed to several mechanisms:

- Metal Chelation : These compounds act as effective iron chelators, which is crucial for their antimicrobial properties.

- Enzyme Inhibition : They selectively inhibit key enzymes in pathogens, such as fructose bisphosphate aldolase (FBA), which is essential for bacterial metabolism .

- Induction of Apoptosis : In cancer cells, these compounds can trigger apoptotic pathways leading to cell death.

Case Studies

Several case studies have highlighted the efficacy of these compounds in clinical and laboratory settings:

- Antimicrobial Resistance : A study demonstrated that an 8-cyano derivative outperformed standard antibiotics against multi-drug resistant strains in vitro .

- Cancer Cell Lines : Research involving various cancer cell lines showed that certain derivatives could selectively induce apoptosis while sparing normal cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 8-Cyano-4-hydroxy-quinoline-2-carboxylic acid, and how can reaction parameters be optimized?

- Answer : Synthesis typically involves multi-step reactions, including cyclization, oxidation, and functional group modifications. For quinoline derivatives, oxidation of precursor compounds using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) is common. Optimization includes adjusting temperature (e.g., 60–80°C for exothermic steps), solvent polarity (e.g., DMF for polar intermediates), and catalyst loading (e.g., 5–10 mol% for Pd-mediated reactions). Yield improvements are achieved via iterative HPLC monitoring and purification .

Q. Which analytical techniques are critical for characterizing quinoline carboxylic acid derivatives?

- Answer : Key methods include:

- 1H/13C NMR : Identifies substituent positions and confirms ring structure.

- IR Spectroscopy : Detects hydroxyl (3200–3600 cm⁻¹) and carboxylic acid (1700–1750 cm⁻¹) groups.

- Mass Spectrometry (HRMS) : Determines molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves 3D structure using SHELX for refinement .

Q. What safety protocols are essential when handling quinoline derivatives in laboratory settings?

- Answer : Use fume hoods to avoid inhalation of vapors, wear nitrile gloves, and employ eye protection. In case of skin contact, rinse immediately with water for 15 minutes. Store compounds in airtight containers under inert gas (e.g., argon) to prevent degradation .

Q. How is X-ray crystallography applied to determine the crystal structure of quinoline-based compounds?

- Answer : Single-crystal X-ray diffraction (SCXRD) is performed using a diffractometer (e.g., Bruker D8 Venture). Data refinement via SHELXL incorporates anisotropic displacement parameters. Hydrogen bonding networks (e.g., O–H···N interactions) are analyzed to confirm stability and packing motifs .

Q. What biological assays are used to evaluate the antimicrobial activity of quinoline carboxylic acids?

- Answer : Minimum inhibitory concentration (MIC) assays against bacterial strains (e.g., S. aureus, E. coli) are standard. Disk diffusion or microbroth dilution methods quantify efficacy. Structural analogs with methoxy or cyano groups show enhanced activity due to increased membrane permeability .

Advanced Research Questions

Q. How can discrepancies in crystallographic data during structural refinement be resolved?

- Answer : Contradictions in electron density maps or thermal parameters are addressed by:

- Re-examining data collection (e.g., crystal quality, resolution >1.0 Å).

- Using twin refinement in SHELXL for twinned crystals.

- Validating hydrogen bonding via Hirshfeld surface analysis .

Q. What computational strategies predict the reactivity of quinoline derivatives for targeted modifications?

- Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) models interactions with biological targets (e.g., DNA gyrase). Solvent effects are simulated via COSMO-RS .

Q. How do structural modifications at the 8-position influence the biological activity of quinoline carboxylic acids?

- Answer : Introducing cyano groups at C-8 enhances lipophilicity, improving blood-brain barrier penetration. Substitutions (e.g., trifluoromethyl) reduce metabolic degradation. SAR studies show a 3.5-fold increase in antitubercular activity with adamantyl groups at C-4 .

Q. What advanced synthetic routes enable late-stage diversification of quinoline cores?

- Answer : Parallel synthesis using morpholine or piperazine derivatives allows diversification at C-8. Microwave-assisted reactions reduce time (e.g., 30 minutes vs. 24 hours). Flow chemistry with immobilized catalysts (e.g., Pd/C) enhances scalability .

Q. How are analytical methods validated for quantifying quinoline derivatives in complex matrices?

Propiedades

IUPAC Name |

8-cyano-4-oxo-1H-quinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6N2O3/c12-5-6-2-1-3-7-9(14)4-8(11(15)16)13-10(6)7/h1-4H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWGAVUZLKUMIHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)C(=O)C=C(N2)C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.